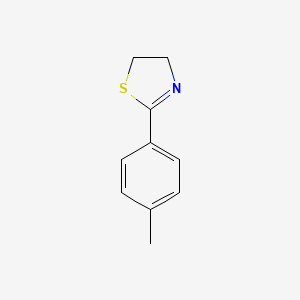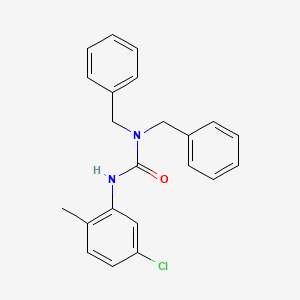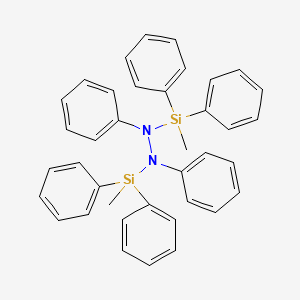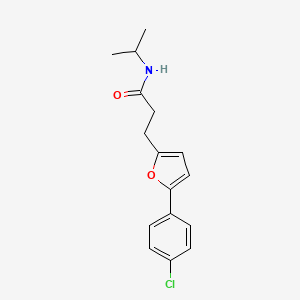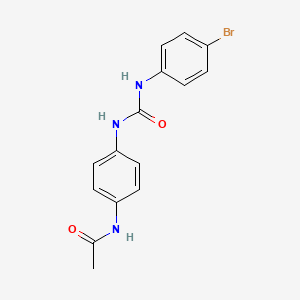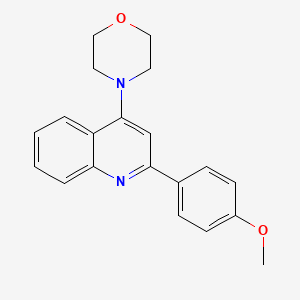
4,4'-(2-Furylmethylene)bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound is characterized by the presence of a furan ring linked to two N,N-dimethylaniline groups through a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) typically involves the reaction of 2-furaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified through recrystallization or distillation to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Tetrahydrofuran derivatives.
Substitution Products: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of dyes and pigments.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mécanisme D'action
The mechanism of action of 4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its furan ring and dimethylaniline groups allow it to participate in electron transfer reactions, making it a valuable tool in redox chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the furan ring.
4,4’-Bis(dimethylamino)benzophenone: Contains a benzophenone group instead of a furan ring.
Uniqueness
4,4’-(2-Furylmethylene)bis(N,N-dimethylaniline) is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. This makes it more versatile in various applications compared to its analogs.
Propriétés
Numéro CAS |
57751-98-1 |
|---|---|
Formule moléculaire |
C21H24N2O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]-(furan-2-yl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H24N2O/c1-22(2)18-11-7-16(8-12-18)21(20-6-5-15-24-20)17-9-13-19(14-10-17)23(3)4/h5-15,21H,1-4H3 |
Clé InChI |
RFNXXUAWWBQHAZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


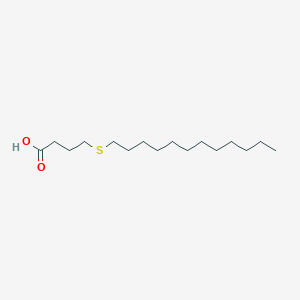
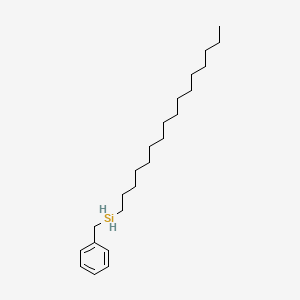
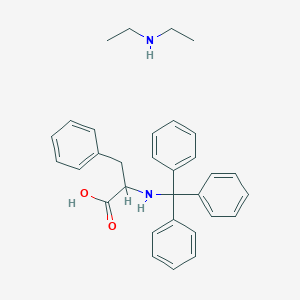
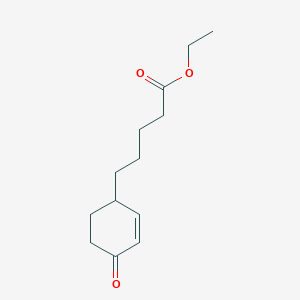
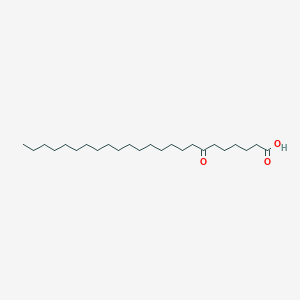
![2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B11949033.png)
